molecular formula C7H7F3N2O2S B13563949 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B13563949
M. Wt: 240.21 g/mol
InChI Key: OOVQBSMIHRBHTM-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H7F3N2O2S and a molecular weight of 240.21 g/mol It is characterized by the presence of a trifluoromethyl group (-CF3) and a sulfonamide group (-SO2NH2) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide can be achieved through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the sulfonamide group . The reaction conditions typically involve the use of trifluoromethylating agents and appropriate catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The trifluoromethyl and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and exert its effects. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the interaction and enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide include other trifluoromethyl-substituted pyridines and sulfonamides, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H7F3N2O2S

Molecular Weight

240.21 g/mol

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C7H7F3N2O2S/c1-4-2-6(7(8,9)10)12-3-5(4)15(11,13)14/h2-3H,1H3,(H2,11,13,14)

InChI Key

OOVQBSMIHRBHTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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